molecular formula C22H36N2 B13769639 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- CAS No. 68123-09-1

1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-

Cat. No.: B13769639
CAS No.: 68123-09-1
M. Wt: 328.5 g/mol
InChI Key: JWJHHWVHDVQCJL-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- is an organic compound with the molecular formula C22H36N2. It is also known by other names such as N,N’-bis(1-methylheptyl)-1,4-benzenediamine. This compound is characterized by its two amine groups attached to a benzene ring, each substituted with a 1-methylheptylidene group. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- typically involves the reaction of 1,4-benzenediamine with 1-methylheptyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,4-benzenediamine attack the electrophilic carbon of the 1-methylheptyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control. The reaction mixture is typically stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used as an antioxidant in rubber and plastic manufacturing, as well as a stabilizer in fuels and lubricants.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- can be compared with other similar compounds such as:

    1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but different substituents.

    N,N’-Bis(1-methylpropyl)-1,4-benzenediamine: Different alkyl groups attached to the amine groups.

    N,N’-Bis(2-octyl)-p-phenylenediamine: Different alkyl chain length and branching.

The uniqueness of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- lies in its specific substituents, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

68123-09-1

Molecular Formula

C22H36N2

Molecular Weight

328.5 g/mol

IUPAC Name

N-[4-(octan-2-ylideneamino)phenyl]octan-2-imine

InChI

InChI=1S/C22H36N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-18H,5-14H2,1-4H3

InChI Key

JWJHHWVHDVQCJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NC1=CC=C(C=C1)N=C(C)CCCCCC)C

Origin of Product

United States

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